

# An In-depth Technical Guide to 6-Methoxypyrazine-2-carboxylic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Methoxypyrazine-2-carboxylic acid

Cat. No.: B183360

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **6-Methoxypyrazine-2-carboxylic acid**, a heterocyclic compound of interest in pharmaceutical and chemical research. The guide details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and discusses its biological context.

## Core Chemical Properties and Identifiers

**6-Methoxypyrazine-2-carboxylic acid** is a substituted pyrazine derivative. The pyrazine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4.<sup>[1]</sup> This core structure is found in numerous biologically active molecules and is a key intermediate in the synthesis of various compounds.<sup>[2][3]</sup>

## Table 1: Compound Identification

Identifier	Value
CAS Number	24005-61-6[4]
IUPAC Name	6-methoxypyrazine-2-carboxylic acid[4]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub> [4]
Molecular Weight	154.12 g/mol [5]
InChI Key	RWGSCFHUIFPLEI-UHFFFAOYSA-N[4]
SMILES	<chem>COC1=NC(=CN=C1)C(O)=O</chem> [4]
Synonyms	6-methoxy-2-pyrazinecarboxylic acid

## Table 2: Physicochemical Properties

Property	Value	Source
Physical State	Solid, powder or crystals	[2]
Appearance	Pale cream to white	[2]
Melting Point	176-181 °C	Alfa Chemistry
Boiling Point	Decomposes near melting point	[6][7]
Flash Point	144.3 °C	Alfa Chemistry
Density	1.371 g/cm <sup>3</sup>	Alfa Chemistry
Purity (Typical)	≥95% to ≥97%	[5]

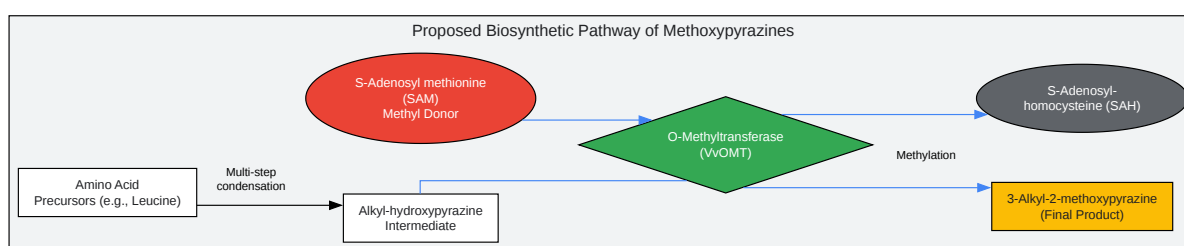
Note on Boiling Point: Many sources list the boiling point in the same range as the melting point. This typically indicates that the compound decomposes at or near its melting temperature under atmospheric pressure, a common behavior for complex organic acids.[6][7]

## Biological and Pharmaceutical Context

Pyrazine derivatives exhibit a wide range of biological activities, including antimycobacterial and antifungal properties.[8] They are significant in medicinal chemistry and drug discovery.[8]

Specifically, pyrazinecarboxylic acid amides are known for their biological activities, and substitutions on the pyrazine ring are crucial for modulating these effects.[8]

Methoxypyrazines are also well-known as potent aroma compounds found in nature, such as in grapes and bell peppers, where they contribute to vegetative or "green" sensory notes.[1] The biosynthesis of these compounds in plants involves the methylation of a hydroxypyrazine precursor, a reaction catalyzed by O-methyltransferase enzymes.



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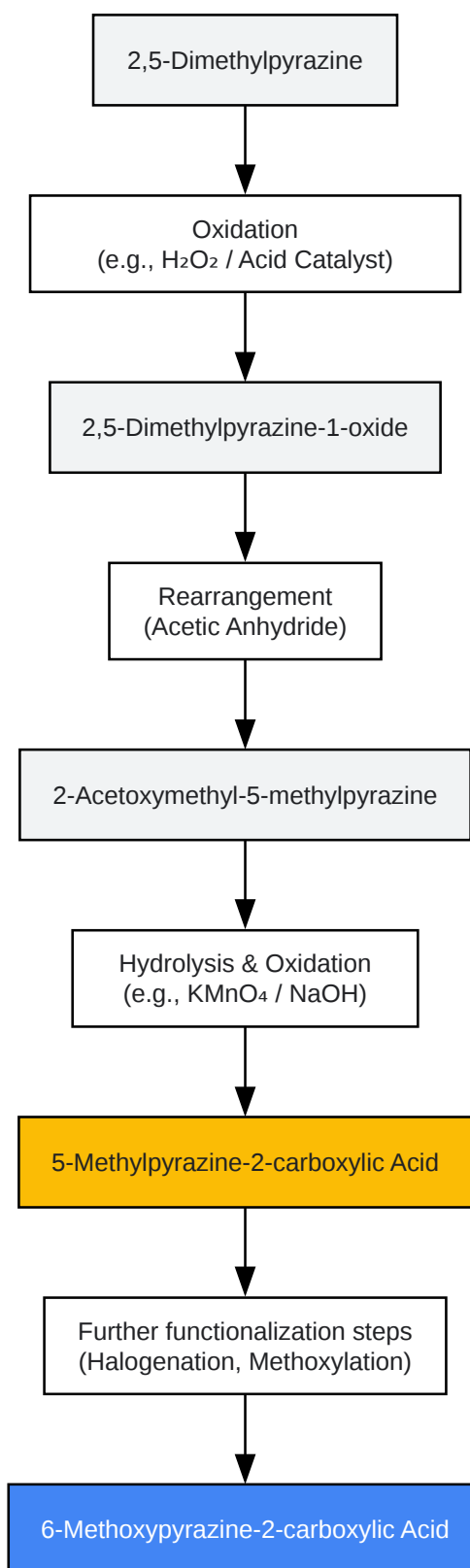
Final enzymatic step in the biosynthesis of methoxypyrazines.

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of **6-Methoxypyrazine-2-carboxylic acid**.

### Generalized Synthesis Protocol

While a specific, peer-reviewed synthesis for **6-Methoxypyrazine-2-carboxylic acid** is not readily available, a plausible route can be adapted from established methods for analogous pyrazine-2-carboxylic acids.[9] The following protocol describes a potential multi-step synthesis starting from 2,5-dimethylpyrazine.



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A potential workflow for synthesizing pyrazine carboxylic acids.

- Objective: To synthesize **6-Methoxypyrazine-2-carboxylic acid**.
- Materials: 5-Methylpyrazine-2-carboxylic acid (intermediate), Thionyl chloride ( $\text{SOCl}_2$ ), Methanol ( $\text{MeOH}$ ), Sodium methoxide ( $\text{NaOMe}$ ), Dichloromethane ( $\text{DCM}$ ), Diethyl ether, Hydrochloric acid ( $\text{HCl}$ ), Sodium bicarbonate ( $\text{NaHCO}_3$ ), Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ).
- Procedure:
  - Step 1: Acyl Chloride Formation. In a round-bottom flask under an inert atmosphere ( $\text{N}_2$ ), suspend 5-Methylpyrazine-2-carboxylic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours until the solution becomes clear. Remove the excess thionyl chloride under reduced pressure to yield the crude 5-methylpyrazine-2-carbonyl chloride.
  - Step 2: Esterification. Dissolve the crude acyl chloride in anhydrous  $\text{DCM}$  and cool the flask to  $0\text{ }^\circ\text{C}$  in an ice bath. Slowly add anhydrous methanol (1.5 equivalents) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 4-6 hours.
  - Step 3: Work-up & Purification. Quench the reaction by slowly adding saturated aqueous  $\text{NaHCO}_3$  solution. Separate the organic layer, and extract the aqueous layer twice with  $\text{DCM}$ . Combine the organic layers, wash with brine, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to yield the methyl 5-methylpyrazine-2-carboxylate. Purify via column chromatography if necessary.
  - Step 4: Methoxylation (Illustrative). This step is hypothetical and requires experimental validation. A subsequent halogenation of the methyl group followed by nucleophilic substitution with sodium methoxide could potentially yield the desired 6-methoxy derivative, followed by hydrolysis of the ester to the carboxylic acid.
- Safety Precautions: Thionyl chloride is highly corrosive and reacts violently with water. All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).

## Spectroscopic Analysis Protocols

The following are generalized protocols for acquiring spectroscopic data for **6-Methoxypyrazine-2-carboxylic acid**.[\[10\]](#)

## 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $CDCl_3$ ) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- $^1H$  NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Set spectral width to 0-14 ppm.
  - Expected Signals: A singlet for the methoxy ( $-OCH_3$ ) protons (approx. 3.9-4.1 ppm), two singlets or doublets for the two aromatic protons on the pyrazine ring (approx. 8.0-9.0 ppm), and a broad singlet for the carboxylic acid proton ( $>10$  ppm, may be solvent-dependent or exchangeable).
- $^{13}C$  NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Set spectral width to 0-200 ppm.
  - Expected Signals: A signal for the methoxy carbon (approx. 55-60 ppm), signals for the pyrazine ring carbons (approx. 130-165 ppm), and a signal for the carbonyl carbon of the carboxylic acid (approx. 165-175 ppm).

## 2. Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: Use Attenuated Total Reflectance (ATR) by placing a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet.
- Instrumentation: Use a standard FTIR spectrometer.
- Data Acquisition: Record the spectrum from  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ .
- Expected Absorption Bands:

- O-H Stretch (Carboxylic Acid): A very broad band from  $\sim 3300\text{ cm}^{-1}$  to  $2500\text{ cm}^{-1}$ .
- C-H Stretch (Aromatic/Methyl): Bands around  $\sim 3100\text{-}3000\text{ cm}^{-1}$  and  $\sim 2950\text{-}2850\text{ cm}^{-1}$ .
- C=O Stretch (Carbonyl): An intense, sharp band around  $1720\text{-}1680\text{ cm}^{-1}$ .
- C=N and C=C Stretch (Aromatic Ring): Multiple bands in the  $1600\text{-}1400\text{ cm}^{-1}$  region.
- C-O Stretch (Ether and Acid): Bands in the  $1300\text{-}1000\text{ cm}^{-1}$  region.

### 3. Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.
- Data Acquisition:
  - ESI-MS: Acquire spectra in both positive and negative ion modes. Expect to see the protonated molecule  $[M+H]^+$  at  $m/z\ 155.04$  and the deprotonated molecule  $[M-H]^-$  at  $m/z\ 153.03$ .
  - EI-MS: Expect to see the molecular ion peak ( $M^+$ ) at  $m/z\ 154$ . Fragmentation may involve the loss of the methoxy group ( $-\bullet\text{OCH}_3$ , M-31) or the carboxylic acid group ( $-\bullet\text{COOH}$ , M-45).

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)